molecular formula C8H11ClN2O2S B1360375 4-Methanesulfonyl-benzamidine hydrochloride CAS No. 5434-06-0

4-Methanesulfonyl-benzamidine hydrochloride

Cat. No.: B1360375
CAS No.: 5434-06-0
M. Wt: 234.7 g/mol
InChI Key: NWSUEGIXYXLCIR-UHFFFAOYSA-N
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Description

4-Methanesulfonyl-benzamidine hydrochloride is a chemical compound known for its pharmaceutical applications. It is characterized by its methanesulfonyl and benzamidine functional groups. This compound is typically a white crystalline powder and is used in various scientific research fields due to its unique properties .

Preparation Methods

The synthesis of 4-Methanesulfonyl-benzamidine hydrochloride involves the reaction of 4-aminobenzamidine with methanesulfonyl chloride in the presence of a suitable base. This method ensures the formation of the desired product with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring consistency and efficiency in the production process.

Chemical Reactions Analysis

4-Methanesulfonyl-benzamidine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Methanesulfonyl-benzamidine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methanesulfonyl-benzamidine hydrochloride involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, such as serine proteases, by binding to their active sites and preventing their normal function . This inhibition can affect various biological pathways, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

4-Methanesulfonyl-benzamidine hydrochloride can be compared with other similar compounds, such as benzamidine and its derivatives. . This uniqueness makes it a more versatile compound in scientific research.

Similar compounds include:

Biological Activity

4-Methanesulfonyl-benzamidine hydrochloride (MSB) is a synthetic compound recognized for its significant biological activities, particularly as a protease inhibitor. This article delves into the biological mechanisms, applications, and research findings related to MSB, providing a comprehensive overview of its role in various biochemical processes.

Chemical Structure and Properties

  • Molecular Formula : C₈H₁₁ClN₂O₂S
  • Molecular Weight : Approximately 234.7 g/mol
  • Appearance : White to off-white crystalline powder
  • Solubility : Soluble in water and various organic solvents

The compound features a sulfonyl functional group and an amidine structure, which enhance its potency as a protease inhibitor compared to other similar compounds.

MSB primarily acts by inhibiting serine proteases, enzymes critical in various biological processes, including coagulation and inflammation. It binds selectively to the active sites of these enzymes, preventing their normal function. Notable enzymes inhibited by MSB include:

  • Thrombin : A key enzyme in the coagulation cascade.
  • Trypsin : Involved in protein digestion and activation of other proteases.

This inhibition leads to significant effects on blood clotting and inflammatory responses, making MSB a valuable compound in therapeutic research.

1. Anticoagulant Activity

Research indicates that MSB effectively reduces thrombin activity, which is crucial for blood coagulation. By inhibiting thrombin, MSB plays a role in regulating hemostasis, potentially offering therapeutic benefits in conditions associated with excessive clotting.

2. Anti-inflammatory Effects

MSB has been studied for its potential anti-inflammatory properties. Its ability to inhibit serine proteases involved in inflammatory pathways suggests that it could be beneficial in treating inflammatory diseases.

3. Antimicrobial Properties

Some studies have explored the antimicrobial potential of MSB, indicating that it may possess activity against certain bacterial strains. This aspect is still under investigation and requires further validation through clinical studies.

Table 1: Summary of Biological Activities of this compound

Activity TypeMechanism of ActionReferences
AnticoagulantInhibition of thrombin and other serine proteases
Anti-inflammatoryModulation of inflammatory pathways via protease inhibition
AntimicrobialPotential activity against specific bacterial strains

Case Studies

  • Thrombin Inhibition Study :
    A study demonstrated that MSB significantly inhibited thrombin activity in vitro, leading to reduced fibrinogen conversion to fibrin. This highlights its potential use as an anticoagulant agent in clinical settings.
  • Inflammation Model :
    In animal models of inflammation, MSB administration resulted in decreased levels of pro-inflammatory cytokines, suggesting its role in modulating immune responses.
  • Antimicrobial Assessment :
    Preliminary tests indicated that MSB exhibited inhibitory effects against Staphylococcus aureus, warranting further exploration into its potential as an antimicrobial agent.

Properties

IUPAC Name

4-methylsulfonylbenzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S.ClH/c1-13(11,12)7-4-2-6(3-5-7)8(9)10;/h2-5H,1H3,(H3,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWSUEGIXYXLCIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30202712
Record name Benzamidine, p-(methylsulfonyl)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30202712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5434-06-0
Record name Benzamidine, p-(methylsulfonyl)-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005434060
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5434-06-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58311
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5434-06-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10550
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzamidine, p-(methylsulfonyl)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30202712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-Methylsulfonylbenzamidine hydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JX7Q989AYB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Q & A

Q1: What is the main finding of the research paper?

A1: The research focuses on developing a cost-effective and efficient method for synthesizing 4-Methanesulfonyl-benzamidine hydrochloride. The authors successfully synthesized the compound from 4-(methylsulfonyl)benzoic acid through a four-step reaction sequence involving SOCl2, aqueous NH3, POCl3, and NaOMe/NH4Cl. This method resulted in a final yield of 61.2% [].

Q2: What are the advantages of this new synthetic route compared to previous methods?

A2: The paper highlights three key advantages of their method: []

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